molecular formula C14H22Cl2N2 B2861416 2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl CAS No. 2377034-71-2

2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl

Cat. No.: B2861416
CAS No.: 2377034-71-2
M. Wt: 289.24
InChI Key: KNHXJGFBAVVVPU-UHFFFAOYSA-N
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Description

2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl is a synthetic compound belonging to the spirocyclic amines family. . This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The final product is purified through crystallization or other suitable methods to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl can be compared with other spirocyclic amines, such as:

  • 2-benzyl-2,6-diazaspiro[3,5]nonane hydrochloride
  • 2-benzyl-2,6-diazaspiro[3,5]nonane dihydrochloride

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. The unique spirocyclic structure of this compound imparts distinct properties that make it valuable for specific research and industrial applications.

Biological Activity

2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl is a spirocyclic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, characterized by the presence of two nitrogen atoms within a bicyclic framework, positions it as a promising candidate for various therapeutic applications. This article reviews the biological activities of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug discovery.

  • Molecular Formula : C₁₄H₁₈N₂·2HCl
  • Molecular Weight : Approximately 232.33 g/mol
  • Structure : The compound features a spirocyclic arrangement that enhances its biological activity by facilitating interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. A notable study demonstrated its effectiveness against Mycobacterium tuberculosis, with compounds derived from this structure exhibiting minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against both drug-sensitive and multidrug-resistant strains . The mechanism involves the compound's ability to bind to specific bacterial enzymes, inhibiting their function and leading to cell death.

Compound MIC (μg/mL) Activity
This compound< 0.016Antitubercular
Benzothiazinone derivatives< 0.016Antitubercular

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by modulating signaling pathways involved in cell growth and survival. For instance, a derivative of this compound was reported to exhibit significant antitumor effects in xenograft mouse models through targeted inhibition of KRAS G12C mutations .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, thereby inhibiting their activity.
  • Receptor Modulation : It may also interact with cellular receptors, influencing downstream signaling cascades that regulate cell proliferation and apoptosis.

This dual mechanism enhances its therapeutic potential across various diseases.

Case Studies

  • Antitubercular Activity : A series of benzothiazinone derivatives containing the diazaspiro structure were synthesized and tested for their efficacy against Mycobacterium tuberculosis. One derivative showed promising results in both safety and efficacy in murine models .
  • Cancer Treatment : In a study focused on KRAS G12C mutant cancers, derivatives of the diazaspiro compound demonstrated dose-dependent antitumor effects when administered subcutaneously in animal models .

Properties

IUPAC Name

2-benzyl-2,8-diazaspiro[3.5]nonane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-5-13(6-3-1)9-16-11-14(12-16)7-4-8-15-10-14;;/h1-3,5-6,15H,4,7-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHXJGFBAVVVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CN(C2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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